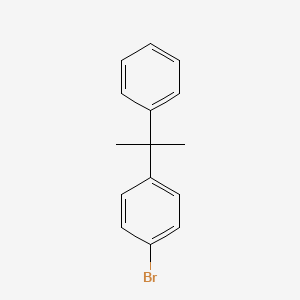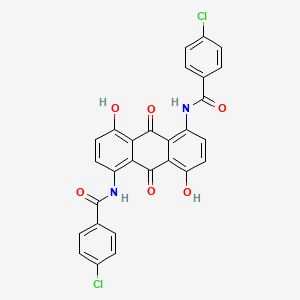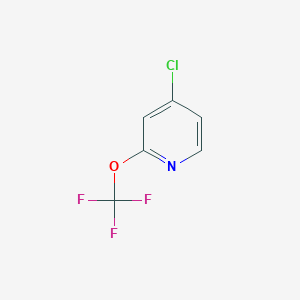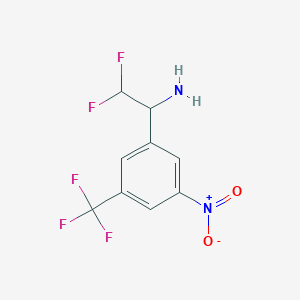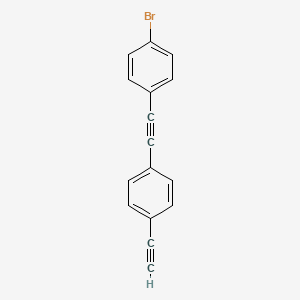
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene is an organic compound with the molecular formula C16H9Br. It is a derivative of benzene, featuring a bromine atom and an ethynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of 1-bromo-4-iodobenzene with 4-ethynylphenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzene derivatives.
- Coupled products with extended conjugation.
- Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the ethynyl group, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the activity of enzymes or receptors.
Comparación Con Compuestos Similares
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the additional ethynylphenyl group, making it less complex and potentially less reactive.
1-Bromo-4-((4-bromophenyl)ethynyl)benzene: Contains an additional bromine atom, which can influence its reactivity and applications.
1-Bromo-4-(phenylethynyl)benzene:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of brominated and ethynyl-substituted benzene derivatives.
Propiedades
Fórmula molecular |
C16H9Br |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
1-bromo-4-[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H |
Clave InChI |
LTEZPBHKAUXYFC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


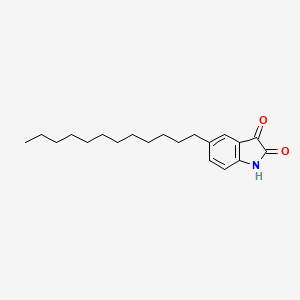
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

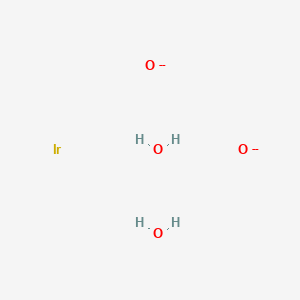
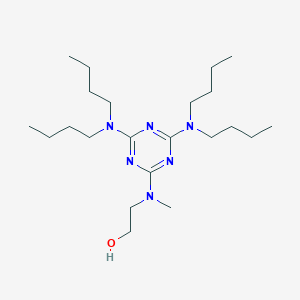
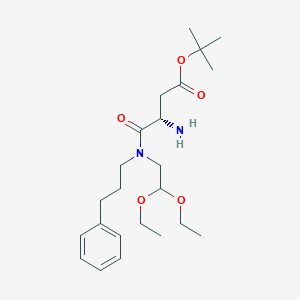
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
